ethyl 6-chloro-4-[(3-fluoro-4-methylphenyl)amino]quinoline-2-carboxylate
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Description
“Ethyl 6-chloro-4-[(3-fluoro-4-methylphenyl)amino]quinoline-2-carboxylate” is a chemical compound . It is a derivative of quinoline, a class of compounds that have been found to have pharmaceutical and biological activities .
Synthesis Analysis
The synthesis of quinoline derivatives has been a subject of interest in organic chemistry . Protocols for the functionalizing deboronation of alkyl boronic esters have been developed, which could potentially be applied to the synthesis of this compound .Molecular Structure Analysis
The molecular structure of this compound can exist in different conformations . The negative potential region, which is usually related to the lone pair of electronegative atoms, is mainly distributed in the O atom of the ester group .Chemical Reactions Analysis
The chemical reactions involving this compound could potentially involve a radical approach, such as the catalytic protodeboronation of alkyl boronic esters . This could allow for transformations such as formal anti-Markovnikov alkene hydromethylation .Future Directions
Mechanism of Action
Target of Action
Compounds of similar structure are often involved in reactions at the benzylic position .
Mode of Action
The mode of action involves the compound interacting with its targets through a series of chemical reactions. These reactions can include free radical bromination, nucleophilic substitution, and oxidation . The compound may also participate in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Biochemical Pathways
The compound likely affects biochemical pathways involving the aforementioned reactions. In the case of Suzuki–Miyaura cross-coupling, the reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
The result of the compound’s action would be the formation of new compounds through the aforementioned reactions. For example, in Suzuki–Miyaura cross-coupling, the compound could contribute to the formation of a new carbon–carbon bond .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the rate of reaction can be affected by the presence of certain halogens . Additionally, the compound’s action may be performed under exceptionally mild and functional group tolerant reaction conditions .
Properties
IUPAC Name |
ethyl 6-chloro-4-(3-fluoro-4-methylanilino)quinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2O2/c1-3-25-19(24)18-10-17(14-8-12(20)5-7-16(14)23-18)22-13-6-4-11(2)15(21)9-13/h4-10H,3H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFLVGVLLKPMZBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=C1)NC3=CC(=C(C=C3)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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